lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide
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Overview
Description
Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide typically involves the reaction of 3,4-dimethylthiazole with a lithium reagent. One common method is the deprotonation of 3,4-dimethylthiazole using n-butyllithium in anhydrous conditions, followed by the addition of lithium chloride to form the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide has a wide range of scientific research applications:
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways to exert anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole moiety, used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug with a thiazole ring, known for its cytotoxic properties.
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
645398-35-2 |
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Molecular Formula |
C5H8LiNS |
Molecular Weight |
121.2 g/mol |
IUPAC Name |
lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide |
InChI |
InChI=1S/C5H8NS.Li/c1-5-3-7-4-6(5)2;/h3-4H,1-2H3;/q-1;+1 |
InChI Key |
NDWRWBJILJBMBH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CS[CH-]N1C |
Origin of Product |
United States |
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